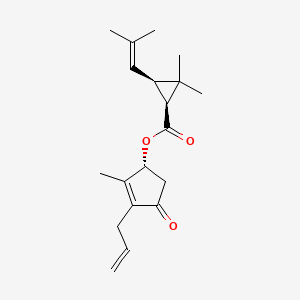

(-)-cis-(R)-allethrin

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H26O3 |

|---|---|

Molecular Weight |

302.4 g/mol |

IUPAC Name |

[(1R)-2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl] (1S,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7,9,14,16-17H,1,8,10H2,2-6H3/t14-,16-,17-/m1/s1 |

InChI Key |

ZCVAOQKBXKSDMS-DJIMGWMZSA-N |

Isomeric SMILES |

CC1=C(C(=O)C[C@H]1OC(=O)[C@H]2[C@H](C2(C)C)C=C(C)C)CC=C |

Canonical SMILES |

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C |

Origin of Product |

United States |

Stereochemical Characterization and Isomeric Complexity of Allethrin

Elucidation of (-)-cis-(R)-Allethrin's Specific Stereochemical Configuration

Allethrin (B1665230), a synthetic pyrethroid insecticide, possesses a molecular structure with three chiral centers, giving rise to a total of eight possible stereoisomers. wpmucdn.commontana.edu The specific stereochemical configuration of each isomer is determined by the spatial arrangement of substituent groups around these chiral centers. The nomenclature of this compound itself provides critical information about its three-dimensional structure.

The designation begins with the sign of optical rotation, (-), indicating that this isomer rotates plane-polarized light to the left (levorotatory). The term "cis" refers to the geometric isomerism at the cyclopropane (B1198618) ring of the chrysanthemic acid moiety. msu.edu In the cis configuration, the substituents at C1 and C3 of the cyclopropane ring are on the same side of the ring's plane. montana.edumsu.edu

The "(R)" designation refers to the absolute configuration at the chiral carbon atom in the allethrolone (B1665232) portion of the molecule, as determined by the Cahn-Ingold-Prelog priority rules. youtube.com For this compound, this means the substituents on the chiral carbon of the cyclopentenolone ring are arranged in an R configuration. The complete elucidation of the absolute configuration of all eight stereoisomers, including this compound, has been achieved through advanced analytical techniques such as two-dimensional achiral/chiral high-performance liquid chromatography (HPLC) coupled with circular dichroism detection. researchgate.net

Diversity of Allethrin Stereoisomers and Their Configurational Relationships

The three chiral centers in the allethrin molecule lead to a rich diversity of stereoisomers. These isomers can be categorized based on their relationship to one another as either enantiomers or diastereomers. uky.edulibretexts.org

Enantiomers: These are pairs of stereoisomers that are non-superimposable mirror images of each other. libretexts.org They have identical physical and chemical properties in an achiral environment but differ in their interaction with plane-polarized light (one being dextrorotatory (+) and the other levorotatory (-)) and in their interactions with other chiral molecules. michberk.com

Diastereomers: These are stereoisomers that are not mirror images of each other. uky.edu This occurs when some, but not all, of the chiral centers have opposite configurations. Diastereomers have different physical and chemical properties. uky.edu

The eight stereoisomers of allethrin arise from the combination of configurations at the three chiral centers: one on the allethrolone moiety and two on the chrysanthemic acid moiety. The chrysanthemic acid portion can exist as either cis or trans isomers, and each of these can have (1R) or (1S) configurations at the C1 position of the cyclopropane ring. The allethrolone portion can have an (R) or (S) configuration at its chiral center. This results in four pairs of enantiomers. wpmucdn.comresearchgate.netresearchgate.net

The following table illustrates the configurational relationships between the different stereoisomers of allethrin:

| Isomer Name | Configuration at Allethrolone | Configuration at Chrysanthemic Acid | Relationship to this compound |

| This compound | (R) | (1S, 3S)-cis | Reference |

| (+)-cis-(S)-allethrin | (S) | (1R, 3R)-cis | Enantiomer |

| (+)-cis-(R)-allethrin | (R) | (1R, 3R)-cis | Diastereomer |

| (-)-cis-(S)-allethrin | (S) | (1S, 3S)-cis | Diastereomer |

| (-)-trans-(R)-allethrin | (R) | (1S, 3R)-trans | Diastereomer |

| (+)-trans-(S)-allethrin | (S) | (1R, 3S)-trans | Diastereomer |

| (+)-trans-(R)-allethrin | (R) | (1R, 3S)-trans | Diastereomer |

| (-)-trans-(S)-allethrin | (S) | (1S, 3R)-trans | Diastereomer |

Impact of Isomeric Purity on Research Outcomes

The stereoisomeric composition of allethrin has a profound impact on its biological activity. researchgate.netacs.org Different isomers exhibit varying levels of insecticidal efficacy and can also have different toxicological profiles in non-target organisms. nih.govresearchgate.net Consequently, the isomeric purity of the allethrin used in research studies is of paramount importance for obtaining accurate and reproducible results.

For instance, commercial allethrin products can vary in their stereoisomer content. "Allethrin" is often a mixture of all eight stereoisomers, while products like "d-allethrin" contain only the 1R isomers, and "bioallethrin" is composed solely of the 1R-trans isomers. nih.gov The most insecticidally active isomer has been identified as (+)-allethronyl (+)-trans-chrysanthemate. researchgate.net

The use of isomerically impure or poorly characterized allethrin in research can lead to several issues:

Inaccurate Biological Activity Assessment: The presence of less active or inactive isomers can dilute the observed effect of the most potent isomer, leading to an underestimation of its true efficacy.

Confounding Toxicological Data: Different isomers can have distinct metabolic pathways and toxicological effects. researchgate.net Research using a mixture of isomers may produce results that are difficult to interpret, as the observed effects could be due to the combined action of multiple isomers or their metabolites.

Lack of Reproducibility: Studies using allethrin with different or unspecified isomeric compositions will likely yield variable results, hindering the ability to compare and reproduce findings across different laboratories.

Therefore, for research purposes, it is crucial to use allethrin with a well-defined and high degree of isomeric purity. The development of advanced separation techniques, such as chiral HPLC, has been instrumental in allowing researchers to isolate and study individual stereoisomers, leading to a more precise understanding of their specific biological activities. researchgate.netacs.orgresearchgate.net This is essential for structure-activity relationship studies and for accurately assessing the environmental and toxicological impact of specific allethrin isomers. researchgate.netnih.gov

Advanced Synthetic Methodologies for Cis R Allethrin and Analogues

Strategies for Stereoselective Synthesis of Allethrin (B1665230) Isomers

The synthesis of specific allethrin isomers is a significant challenge due to the multiple chiral centers present in the molecule. Technical grade allethrin is typically a racemic mixture of all eight stereoisomers. who.int However, research has shown that the biological activity resides primarily in specific isomers. For instance, the ester of the (1R)-trans-acid with (1S)-allethrolone, known as S-Bioallethrin, is the most insecticidal isomer. who.intarkat-usa.org Therefore, the development of stereoselective synthetic routes and separation techniques is crucial for producing highly active insecticidal products.

Strategies for obtaining stereochemically pure isomers generally fall into two categories:

Stereoselective Synthesis: This approach involves designing a reaction pathway that preferentially forms one stereoisomer over others. Over the years, various diastereoselective and enantioselective synthetic methods have been developed to control the stereochemistry of the cyclopropane (B1198618) ring and the allethrolone (B1665232) side chain. arkat-usa.org An early example includes the synthesis of the four isomers of cis-allethrin, demonstrating the feasibility of targeting specific configurations. acs.org

Chromatographic Separation: This method involves separating the different stereoisomers from a mixture. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques used for this purpose. researchgate.net A notable advancement is the development of two-dimensional achiral/chiral HPLC systems. researchgate.net This method first separates the cis and trans diastereomers on an achiral column (e.g., monolithic silica) and then resolves the enantiomers of each diastereomeric pair on a chiral column (e.g., enantioselective OJ Daicel column). researchgate.net This technique has successfully achieved the baseline separation of all eight allethrin stereoisomers. researchgate.net

The table below summarizes various chromatographic methods used for the separation of allethrin isomers.

| Technique | Stationary Phase | Mobile Phase/Conditions | Outcome | Reference |

| 2D HPLC | 1st: Monolithic silica (B1680970); 2nd: Enantioselective OJ Daicel | 1st: n-hexane:tert-butyl methyl ether (96:4); 2nd: n-hexane/isopropanol (99.3:0.7) for cis-isomers | Baseline separation of eight stereoisomers | researchgate.net |

| GC | Coupled permethylated-cyclodextrin and DB 1701 | - | Separation into six partially resolved peaks | researchgate.net |

| HPLC | Cellulose (B213188) chiral stationary phases | Hexane with varying isopropyl alcohol concentrations | Separation of bioallethrin (B1148691) stereoisomers | researchgate.net |

| MEKC | Sodium deoxycholate and acetyl-β-cyclodextrin | - | High-resolution separation of bioallethrin stereoisomers | researchgate.net |

Synthesis of Radiolabeled (-)-cis-(R)-Allethrin for Metabolic Pathway Elucidation

Understanding the metabolic fate and degradation pathways of insecticides is essential for assessing their environmental impact and persistence. tandfonline.com Studies on the metabolism of allethrin are greatly facilitated by the use of radiolabeled compounds. tandfonline.com These labeled molecules allow researchers to trace the compound and its metabolites through biological systems and environmental compartments.

The synthesis of radiolabeled allethrin has been achieved by incorporating a radioactive isotope, typically Carbon-14 (¹⁴C), into either the acid or the alcohol moiety of the ester. tandfonline.comannualreviews.org This dual-labeling approach is critical for determining whether the metabolic process involves the hydrolysis of the ester bond. annualreviews.org For example, when ¹⁴C-labeled allethrin was metabolized by housefly abdomen homogenates, the resulting metabolites were found to contain the radiolabel from both the acid and alcohol precursors, indicating that the primary metabolic pathway involves oxidation of the intact ester rather than hydrolysis. annualreviews.org

Detailed procedures have been developed for these syntheses on a submillimole scale, yielding products with high stereochemical and radiochemical purity (>99%). tandfonline.com

The table below outlines the precursors used in the synthesis of radiolabeled allethrin.

| Labeled Moiety | Radioactive Precursor | Resulting Labeled Compound | Reference |

| Acid Moiety | d-trans-chrysanthemic acid-1-¹⁴C | d-trans-dl-allethrin-¹⁴C | tandfonline.com |

| Alcohol Moiety | dl-allethrolone-¹⁴C (from acetone-1,3-¹⁴C) | d-trans-dl-allethrin-¹⁴C | tandfonline.com |

These radiolabeled compounds are indispensable tools for modern metabolic studies, providing unequivocal evidence of the transformation pathways of pyrethroid insecticides. tandfonline.comannualreviews.org

Derivatization Techniques for Immunological and Analytical Applications

Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, which is better suited for a specific analytical technique. For allethrin and other pyrethroids, derivatization is employed to enhance detectability in chromatographic methods and to develop highly sensitive and specific immunoassays. ucanr.edunih.govijirmps.org

Immunological Applications: Immunoassays, such as enzyme-linked immunosorbent assay (ELISA) and radioimmunoassay (RIA), are powerful tools for detecting trace amounts of pesticides. ucanr.eduresearchgate.net These assays rely on the specific binding of an antibody to the target analyte. researchgate.net Since small molecules like allethrin are not immunogenic on their own, they must first be chemically coupled to a larger carrier molecule, such as a protein, to elicit an antibody response. This small molecule, when prepared for conjugation, is called a hapten. ucanr.edu

The development of a hapten involves designing a derivative of the target molecule that can be linked to a protein carrier. The resulting conjugate is then used as an antigen to immunize an animal and produce antibodies. ucanr.edu The stereoselectivity of these antibodies is a key feature; for example, a radioimmunoassay developed using an S-Bioallethrin-specific antiserum demonstrated high selectivity, enabling the analysis of specific isomers in a mixture. who.int This highlights the feasibility of using immunoassays as a rapid, sensitive, and stereoselective residue analysis technique. who.int

Analytical Applications: In analytical chemistry, derivatization can improve the performance of chromatographic methods like GC and HPLC. nih.gov For instance, the analysis of pyrethroid metabolites in urine samples can involve a derivatization step to create a more volatile or detectable compound. ijirmps.org One such method involves reacting the analyte with 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and N,N-diisopropylcarbodiimide (DIC). This process converts the analyte into a derivative that can be easily extracted and analyzed. ijirmps.org

The table below provides examples of derivatization techniques and their applications for pyrethroid analysis.

| Application | Technique/Reagents | Purpose | Reference |

| Immunoassay (RIA) | Conjugation of S-Bioallethrin derivative (hapten) to a protein carrier | To produce stereoselective antibodies for detecting specific allethrin isomers | who.int |

| Immunoassay (ELISA) | Synthesis of haptens that mimic the pyrethroid structure for conjugation to carrier proteins | To develop class-specific antibodies for general pyrethroid monitoring | ucanr.eduresearchgate.net |

| GC Analysis | Derivatization with HFIP and DIC | To improve the extraction and chromatographic properties of metabolites from biological samples | ijirmps.org |

Molecular Mechanisms of Action of Cis R Allethrin

Interactions with Voltage-Gated Sodium Channels at the Neuronal Membrane

The primary target for (-)-cis-(R)-allethrin, like other pyrethroid insecticides, is the voltage-gated sodium channel (VGSC) on the neuronal membrane. researchgate.netnih.gov These channels are crucial for the initiation and propagation of action potentials in nerve cells. inchem.orgnih.gov Pyrethroids disrupt the normal functioning of these channels, leading to hyperexcitability of the nervous system, which can result in paralysis and death in insects. researchgate.nett3db.ca

The interaction of pyrethroids with VGSCs is highly dependent on their three-dimensional structure. nottingham.ac.uk Allethrin (B1665230) has multiple stereoisomers due to chiral centers in both its acid and alcohol moieties. nih.govnottingham.ac.uk The insecticidal and neurotoxic activities are highly stereospecific, meaning that only certain isomers are effective at disrupting sodium channel function. nih.govplos.org

Stereoselective Binding and Modulation of Sodium Channel Kinetics

The binding of pyrethroids to voltage-gated sodium channels is a stereospecific process, with different isomers exhibiting varying degrees of activity. inchem.orgplos.org While specific binding data for the this compound isomer is not extensively detailed in the available literature, the general principles of pyrethroid-sodium channel interaction highlight the importance of stereochemistry. For instance, studies on other pyrethroids like tetramethrin (B1681291) have shown a high degree of stereospecificity, where (+)-trans and (+)-cis isomers are highly active, while (-)-trans and (-)-cis isomers are almost inactive. nih.gov Inactive isomers can sometimes compete for the same binding site, thereby antagonizing the effect of active isomers. inchem.orgnih.gov

Pyrethroids, including allethrin, modify the gating kinetics of sodium channels. nih.gov They bind to the α-subunit of the sodium channel and slow both the activation and inactivation processes. inchem.orgnih.gov This results in a prolonged opening of the channel during membrane depolarization, leading to a persistent influx of sodium ions. inchem.orgnih.govuu.nl This sustained sodium current is often referred to as a "sodium tail current" and is a hallmark of pyrethroid action. inchem.orgnih.gov Type I pyrethroids, such as allethrin, typically induce a large, slowly decaying tail current. nih.gov This alteration of channel kinetics lowers the threshold for action potential firing and can cause repetitive discharges from a single stimulus. nih.gov

Table 1: General Effects of Type I Pyrethroids on Sodium Channel Kinetics

| Parameter | Effect of Type I Pyrethroids (e.g., Allethrin) | Consequence |

| Activation Gate (m-gate) | Slowed opening | Prolongs the rising phase of the action potential |

| Inactivation Gate (h-gate) | Slowed closing | Prevents the channel from closing promptly, leading to persistent sodium influx |

| Sodium Current | Prolonged transient current and development of a large, slowly decaying "tail current" | Repetitive neuronal firing, membrane depolarization |

Electrophysiological Studies on Nerve Excitability and Action Potential Modulation

Electrophysiological studies have been fundamental in elucidating the action of allethrin on nerve function. Early research on cockroach giant axons demonstrated that allethrin induces a depolarizing after-potential following an action potential, which leads to pronounced repetitive firing. who.intsci-hub.se This hyperexcitability is a direct consequence of the modified sodium channel kinetics. sci-hub.se

Studies on vertebrate nerve preparations have confirmed these findings. In the peripheral nervous system of frogs, allethrin causes repetitive firing in myelinated nerve fibers and sensory organs. who.int The primary effect is a prolongation of the sodium current, which destabilizes the nerve membrane. uu.nlsci-hub.se At higher concentrations, this can lead to a complete block of nerve conduction as the persistent depolarization prevents the membrane from repolarizing sufficiently to generate further action potentials. nih.gov

The effects of pyrethroids are generally more pronounced at lower temperatures. inchem.org The sensitivity of invertebrate sodium channels to pyrethroids is also significantly greater than that of mammals, which contributes to their selective toxicity. inchem.org

Modulation of Neurotransmitter Systems

Gamma-Aminobutyric Acid (GABA) Receptor Antagonism

Pyrethroids can interact with the gamma-aminobutyric acid (GABA) receptor-ionophore complex, which is the principal inhibitory neurotransmitter system in the central nervous system. nih.govjst.go.jp GABA receptors are ligand-gated chloride channels; their activation leads to chloride influx and hyperpolarization of the neuron, making it less likely to fire. jst.go.jp

Some pyrethroids, particularly the Type II (alpha-cyano containing) pyrethroids, act as non-competitive antagonists at the GABA receptor, binding to a site associated with the picrotoxinin (B1677863) binding site. nih.gov This action inhibits the inhibitory function of GABA, leading to a state of hyperexcitability. jst.go.jp The stereospecificity of this interaction is well-documented, with toxic isomers being more potent inhibitors. nih.gov While this effect is more pronounced for Type II pyrethroids, some studies suggest that Type I compounds like allethrin may also have effects on the GABAergic system, although they are generally much less potent in this regard. nih.govnih.gov Studies have shown that allethrin at certain doses can decrease GABA levels. nih.gov

Nicotinic Cholinergic Transmission Alterations

The nicotinic acetylcholine (B1216132) receptor (nAChR) is another potential target for pyrethroids. t3db.cawho.int These receptors are ligand-gated ion channels that respond to the neurotransmitter acetylcholine and are involved in excitatory synaptic transmission in the central and peripheral nervous systems. wikipedia.orgfrontiersin.org

Studies using receptor preparations from Torpedo electric organ have shown that allethrin can bind with high affinity to the ion channel sites of the nAChR. who.int This interaction suggests a potential postsynaptic site of action for allethrin, in addition to its effects on sodium channels. who.int Modulation of nAChR function could interfere with normal cholinergic neurotransmission, potentially contributing to the neurotoxic effects observed. frontiersin.org

Noradrenaline Release Enhancement

Allethrin and other pyrethroids may also affect the release of neurotransmitters like noradrenaline (norepinephrine). t3db.ca Some studies have indicated that certain pyrethroids can enhance the release of noradrenaline. smolecule.com However, this effect appears to be more significant for Type II pyrethroids. oup.cominchem.orginchem.org For example, deltamethrin (B41696) has been shown to cause a substantial enhancement of noradrenaline release from rat brain synaptosomes, an effect that was not apparent with Type I pyrethroids in the same study. oup.com The mechanism is thought to involve the modulation of presynaptic calcium channels. oup.com While some reports suggest adrenergic mechanisms may be involved in the tremors induced by allethrin, the direct effect of this compound on noradrenaline release requires more specific investigation. smolecule.com

Table 2: Summary of Neurotransmitter System Modulation by Pyrethroids

| Neurotransmitter System | Receptor/Target | General Effect of Pyrethroids | Relevance to Allethrin (Type I) |

| GABAergic | GABAA Receptor-Chloride Channel Complex | Antagonism, leading to reduced inhibition | Less potent than Type II pyrethroids, but may contribute to neurotoxicity nih.govnih.gov |

| Cholinergic | Nicotinic Acetylcholine Receptor (nAChR) | Modulation of receptor function | High-affinity binding suggests a potential postsynaptic site of action who.int |

| Noradrenergic | Presynaptic Terminals | Enhancement of noradrenaline release | Effect is more pronounced with Type II pyrethroids; role in allethrin toxicity is less clear smolecule.comoup.com |

Effects on Ion Channels and Cellular Enzymes

Calcium Channel Inhibition

Research indicates that allethrin, a stereoisomeric mixture, interacts with voltage-gated calcium channels (VGCCs). nih.gov Studies using human embryonic kidney (HEK) 293 cells expressing mammalian VGCCs have demonstrated that allethrin can block these channels. nih.govens-lyon.fr Specifically, bioallethrin (B1148691), a variant containing active isomers of allethrin, has been found to block L-type, P/Q-type, and T-type VGCCs in these cell cultures. nih.gov In contrast, other studies on mouse neocortical neurons showed that bioallethrin produces only a minor and transient increase in intracellular calcium by acting on N-type calcium channels, an effect that returns to baseline within two minutes. nih.gov The blocking action on VGCCs is a direct effect that may contribute to alterations in neurotransmitter release. researchgate.net

Concentration-response analysis from one study on allethrin's effect on calcium channels determined the following IC₅₀ values:

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Allethrin Isomers

Correlation Between Stereochemical Configuration and Insecticidal Activity

Allethrin (B1665230) is a racemic mixture of eight stereoisomers, resulting from chirality at two centers in the chrysanthemic acid moiety and one in the allethrolone (B1665232) moiety. who.int The biological action and efficacy of these isomers are not equal; insecticidal activity is highly dependent on the specific stereochemical conformation. dss.go.thresearchgate.net

The relationship between stereochemistry and insecticidal activity has been a subject of extensive research. kyoto-u.ac.jp It is widely recognized that the (1R)-configuration on the cyclopropane (B1198618) ring of the chrysanthemic acid portion is a key determinant for high insecticidal activity. arkat-usa.org This is a common feature among many active pyrethroids, whether they possess a trans or cis configuration on the cyclopropane ring. arkat-usa.org For instance, in prallethrin, an analog of allethrin, isomers with the 1R trans configuration are the most insecticidally potent, followed by those with the 1R cis configuration. acs.org Conversely, isomers with the 1S configuration are significantly less active. acs.org

Furthermore, the configuration of the alcohol component (allethrolone) also plays a critical role. The ester of (S)-allethrolone with (1R)-trans-chrysanthemic acid, known as S-Bioallethrin, is the most biologically active isomer. who.int In general, for pyrethroids, the (S)-configuration on the carbon of the alcohol moiety that links to the ester group is associated with the highest insecticidal properties. arkat-usa.org The esters derived from the (±)-trans-acid are noted to be approximately twice as toxic as those from the (±)-cis-form. dss.go.th

Table 1: Relative Insecticidal Activity of Allethrin Isomers This table is illustrative, based on general findings in the literature. Exact ratios can vary by insect species and testing methodology.

| Chrysanthemic Acid Configuration | Allethrolone Configuration | Common Name/Component of | Relative Insecticidal Activity |

| (1R, trans) | (S) | S-Bioallethrin | Highest |

| (1R, cis) | (S) | High | |

| (1R, trans) | (R) | Moderate | |

| (1R, cis) | (R) | Moderate | |

| (1S, trans/cis) | (R) or (S) | Low / Inactive |

Influence of Molecular Structure on Pyrethroid Stability and Efficacy

The molecular structure of pyrethroids has been systematically modified to enhance their stability, particularly against degradation by sunlight (photostability), and to increase their insecticidal efficacy. nih.govencyclopedia.pub Natural pyrethrins (B594832), while effective, are unstable in light and air, which limits their agricultural use. frontiersin.org Allethrin itself was developed as a more stable alternative to natural pyrethrins. who.int

Key structural modifications that influence stability and efficacy include:

Modification of the Alcohol Moiety : The development of second-generation pyrethroids involved significant changes to the alcohol part of the molecule. nih.gov The addition of an α-cyano group to the 3-phenoxybenzyl alcohol moiety dramatically increases insecticidal activity. nih.govmdpi.com This structural feature defines Type II pyrethroids, which are generally more potent than Type I pyrethroids (lacking the α-cyano group), such as allethrin. nih.govencyclopedia.pub

Modification of the Acid Moiety : Replacing the isobutenyl group on the cyclopropane ring with other groups, such as dichlorovinyl or dibromovinyl substituents, has led to compounds with significantly higher photostability and insecticidal potency. mdpi.comnih.gov These modifications resulted in highly successful agricultural insecticides like permethrin (B1679614) and deltamethrin (B41696). nih.gov

Ester Bond Stability : The central ester bond is a potential site for metabolic degradation in insects. arkat-usa.org While crucial for activity, modifications around this bond can influence the molecule's susceptibility to hydrolysis by carboxylesterases, a primary detoxification mechanism. frontiersin.org

These structural alterations enhance the lipophilicity of the molecules, allowing for rapid penetration of the insect cuticle, and increase their stability against environmental factors like sunlight and oxygen. mdpi.com The goal of these modifications is to create compounds that are effective at low doses, have the necessary persistence for their intended application, and maintain low toxicity to mammals. arkat-usa.orgmdpi.com

Computational Chemistry Approaches in SAR/QSAR of Allethrin

Computational chemistry has become an indispensable tool in modern drug and pesticide design, providing deep insights into the relationship between molecular structure and biological activity. researchgate.netneuroquantology.com For allethrin and other pyrethroids, various computational methods are employed to understand isomeric differences, stability, and the structural requirements for insecticidal action.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. nih.govmdpi.com DFT calculations have been applied to study the optimized structural and vibrational properties of the cis and trans isomers of allethrin. nih.govresearchgate.net These studies can be performed in the gas phase or in solution to understand how the solvent environment affects molecular properties. nih.govresearchgate.net

Research using the B3LYP/6-311++g(d,p) level of theory revealed that the solvent's permittivity influences properties like dipole moments and solvation energies. nih.gov For instance, both isomers show higher dipole moments in water than in ethanol. nih.gov DFT calculations can also determine the optimized geometries, including bond lengths and dihedral angles, which differ between isomers and can explain variations in their vibrational spectra. nih.gov Such first-principles calculations are fundamental to understanding the conformational preferences of different isomers, which is a prerequisite for more complex SAR studies. bohrium.com

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and other intramolecular bonding features. uni-muenchen.degrafiati.com It transforms the complex, delocalized molecular orbitals of a calculated wavefunction into a localized Lewis structure picture of chemical bonds and lone pairs. uni-muenchen.de

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) provides a method for partitioning the electron density of a molecule to define atoms and the bonds between them. wikipedia.orgamercrystalassn.org This theory is based on the topology of the electron density (ρ), a physically observable quantity. uni-rostock.de By analyzing the critical points in the electron density, AIM can characterize the nature of chemical bonds and non-covalent interactions, which is useful for assessing molecular stability. amercrystalassn.orguni-rostock.de

For allethrin, AIM studies have been employed to compare the relative stability of its isomers. nih.gov One study revealed that while NBO analysis suggested high stability for both cis and trans forms, the AIM theory indicated a higher stability for the cis form in both the gas phase and in aqueous solution. nih.gov AIM theory allows for the calculation of atomic properties by dividing space into distinct atomic volumes, providing a rigorous physical basis for the concept of an atom within a molecule. uni-rostock.de

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the biological activity of compounds with their physicochemical properties, which are quantified by molecular descriptors. neuroquantology.comresearchgate.net These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, or quantum chemical. researchgate.net QSAR is a powerful tool for predicting the activity of new compounds and for optimizing lead structures in pesticide development. researchgate.netnih.gov

In the context of pyrethroids, QSAR models are used to identify the key molecular features essential for toxicity. researchgate.net Studies have shown that descriptors related to the central portion of the pyrethroid molecule, particularly the components of the ester bond, are crucial for insecticidal activity. researchgate.net For instance, a correlation might be established between descriptors like molecular volume, polarizability, or specific atomic charges and the observed insecticidal potency. nih.govsemanticscholar.org By building a robust QSAR model from a set of known active and inactive compounds, researchers can virtually screen large chemical libraries to identify promising new candidates with potentially high insecticidal efficacy. nih.gov

Metabolic Pathways in Environmental Systems

The metabolism of allethrin in environmental systems primarily involves ester hydrolysis, oxidative transformations, and to a lesser extent, conjugation of the resulting metabolites. These pathways are facilitated by microbial enzymes and chemical processes in soil and water.

The cleavage of the ester bond is a primary and critical step in the detoxification and degradation of allethrin. nih.gov This hydrolytic cleavage is carried out by carboxylesterases, enzymes that are widespread in various microorganisms. The process results in the formation of two less toxic primary metabolites: chrysanthemic acid and allethrolone. researchgate.netnih.gov

The general mechanism for the ester hydrolysis of allethrin is as follows:

Allethrin + H₂O → Chrysanthemic Acid + Allethrolone

This reaction breaks down the complex parent molecule into simpler, more water-soluble components, which can then be further metabolized by microorganisms in the environment. researchgate.net The rate of ester hydrolysis can be influenced by environmental factors such as pH and temperature, with hydrolysis being more rapid under alkaline conditions. nih.gov

Following or concurrent with ester hydrolysis, both the parent allethrin molecule and its primary metabolites can undergo various oxidative transformations. These reactions are typically mediated by microbial oxidoreductases and monooxygenases. Key oxidative pathways identified in the environmental degradation of allethrin include:

Hydroxylation of the isobutenyl side chain: The trans-methyl group of the isobutenyl moiety on the chrysanthemic acid portion of the molecule can be hydroxylated.

Oxidation of the gem-dimethyl group: The gem-dimethyl group on the cyclopropane ring is another site for oxidative attack.

Modification of the allyl group: The allyl group on the allethrolone ring can undergo oxidation, leading to the formation of a diol. orst.edu

These oxidative processes increase the polarity of the molecules, making them more susceptible to further degradation.

While conjugation is a significant metabolic pathway in mammals for the detoxification and excretion of pyrethroid metabolites, its role in environmental systems is less well-documented. In organisms, metabolites such as chrysanthemic acid and allethrolone can be conjugated with sugars or other endogenous molecules to further increase their water solubility. However, the extent to which these conjugation reactions occur in soil and aquatic environments is not clearly established in the scientific literature.

The primary characterized metabolites of allethrin in environmental systems are the products of ester hydrolysis and oxidation. Key identified metabolites include:

Chrysanthemic acid

Allethrolone

Dihydroxyallethrolone regulations.gov

Further degradation can lead to the mineralization of these intermediates to carbon dioxide. regulations.gov

Degradation Kinetics and Persistence in Environmental Compartments

The persistence of allethrin in the environment is determined by the rate of its degradation through various processes. The kinetics of these degradation pathways are influenced by environmental conditions and the presence of microbial communities.

Allethrin is known to be susceptible to photodegradation, meaning it can be broken down by exposure to sunlight. nih.gov This process is a significant pathway for the dissipation of allethrin from surfaces and in the atmosphere. The ultraviolet (UV) component of sunlight provides the energy to break the chemical bonds in the allethrin molecule. Photodegradation of pyrethroids can be rapid, with studies on similar compounds showing half-lives of less than 25 minutes under laboratory conditions with a mercury lamp. researchgate.net The cis-isomers of pyrethroids have been observed to be more resistant to photodegradation than the trans-isomers. researchgate.net The primary photolytic transformation product of allethrin has been identified as dihydroxyallethrolone. regulations.gov

Biodegradation by microorganisms is a crucial process for the removal of allethrin from soil and water. nih.gov A diverse range of bacteria and fungi have been identified with the ability to utilize allethrin as a source of carbon and energy, leading to its breakdown.

Several microbial species have been specifically studied for their ability to degrade allethrin:

Fusarium proliferatum : A fungal strain, CF2, isolated from contaminated soils, demonstrated the ability to completely degrade 50 mg/L of allethrin within 144 hours under optimal conditions of 26°C and pH 6.0. nih.gov The degradation followed first-order kinetics, with a half-life significantly reduced by 507.1 hours compared to the uninoculated control. nih.gov

Acidomonas sp. : This bacterium was able to utilize allethrin as a sole carbon source, degrading over 70% of a 16 mM solution within 72 hours. researchgate.net

Sphingomonas trueperi : Strain CW3, isolated from wastewater sludge, degraded 50 mg/L of allethrin within seven days, with optimal degradation (93%) occurring at 30°C and pH 7.0. regulations.gov

Bacillus megaterium : Strain HLJ7 was found to remove 96.5% of 50 mg/L allethrin in a minimal medium within 11 days. The half-life for this degradation was 3.56 days.

The degradation of allethrin by these microbial communities primarily proceeds through the cleavage of the ester bond, followed by the further breakdown of the resulting acid and alcohol moieties. regulations.gov

Interactive Data Table: Allethrin Biodegradation by Microbial Strains

| Microbial Strain | Type | Initial Concentration (mg/L) | Degradation Time | Degradation Efficiency (%) | Optimal Temperature (°C) | Optimal pH |

| Fusarium proliferatum CF2 | Fungus | 50 | 144 hours | 100 | 26 | 6.0 |

| Acidomonas sp. | Bacteria | ~4838 (16 mM) | 72 hours | >70 | - | - |

| Sphingomonas trueperi CW3 | Bacteria | 50 | 7 days | 93 | 30 | 7.0 |

| Bacillus megaterium HLJ7 | Bacteria | 50 | 11 days | 96.5 | 32.18 | 7.52 |

Adsorption and Mobility in Soil and Sediment Matrices

The movement and distribution of allethrins in the environment are significantly influenced by their interaction with soil and sediment. Research indicates that pyrethroids, including allethrin, are strongly adsorbed by soil and sediment particles, which markedly restricts their mobility. nih.govinchem.org This strong binding is a key factor in their environmental persistence and potential for runoff.

Allethrins are expected to have low mobility in the majority of soil types. regulations.gov Their tendency to adhere to organic matter in the soil means they are not easily leached into lower soil layers with water. amazonaws.com Consequently, the potential for allethrin compounds to contaminate groundwater is considered to be low. regulations.govherts.ac.uk The primary mode of transport for these compounds in the terrestrial environment is through soil erosion, where the pesticide is carried along with the soil particles to which it is bound.

The degree of adsorption is influenced by the organic matter content of the soil; allethrins are expected to adhere moderately to soils with organic matter. amazonaws.com The persistence of allethrins in soil can be moderate, with soil degradation taking up to 60 days for half of the applied concentration to dissipate. amazonaws.com

| Environmental Compartment | Mobility Potential | Adsorption Behavior | Key Influencing Factors |

|---|---|---|---|

| Soil | Low | Strongly adsorbed to soil particles | Soil organic matter content |

| Sediment | Low | Strongly adsorbed to sediment | Particle size and composition |

| Groundwater | Very Low | Not applicable | Strong soil adsorption limits leaching |

Bioaccumulation Potential in Non-Target Organisms

The potential for a substance to bioaccumulate, or build up in the tissues of living organisms, is a critical aspect of its environmental risk profile. For allethrins, the data presents a nuanced picture. The high octanol-water partition coefficient (log Kow) values reported for allethrins, which are greater than 5, suggest a potential for these compounds to accumulate in the fatty tissues of organisms. regulations.gov

However, other data indicate that the bioaccumulation potential may be low due to rapid metabolism and elimination from the body. regulations.govamazonaws.com An estimated Bioconcentration Factor (BCF) of 203 has been reported for allethrins, which suggests a low to moderate potential for accumulation in fish. regulations.gov Bioconcentration studies specifically with allethrin compounds have shown some moderate accumulation in fish tissue. amazonaws.com In rats, it has been observed that half of an ingested dose of bioallethrin (B1148691) is eliminated within 48 hours, and there is no bioaccumulation of residue in tissues. nih.govamazonaws.com

| Organism Group | Bioaccumulation Potential | Supporting Evidence | Contradictory Evidence |

|---|---|---|---|

| Fish | Low to Moderate | Estimated BCF of 203; Moderate accumulation in some studies. regulations.govamazonaws.com | Rapid depuration observed for similar pyrethroids. regulations.gov |

| Aquatic Invertebrates | Uncertain | Relatively high log Kow suggests potential for accumulation. regulations.gov | Lack of specific bioaccumulation studies. |

| Mammals | Low | Rapid metabolism and elimination observed in rats. nih.govamazonaws.com | Not applicable |

Emerging Research Directions and Gaps in Cis R Allethrin Studies

Development of Novel Analytical Probes for Isomer-Specific Detection

The insecticidal activity and environmental fate of allethrin (B1665230) are highly dependent on its stereochemistry. Allethrin possesses three chiral centers, resulting in eight possible stereoisomers. The (-)-cis-(R)-allethrin isomer is one of these specific configurations. The separation and detection of individual isomers from a complex mixture present a significant analytical challenge. t3db.ca Traditional chromatographic methods often struggle to resolve these closely related compounds.

Recent advancements in analytical chemistry have led to the development of more sophisticated techniques for the chiral separation of allethrin isomers. One of the most promising approaches is two-dimensional high-performance liquid chromatography (2D-HPLC) coupled with a circular dichroism (CD) detector . nih.gov This method allows for the effective separation of the eight stereoisomers of synthetic allethrin. nih.gov In this technique, an achiral column is first used to separate the cis and trans diastereomers, after which a chiral column is employed to resolve the individual enantiomers. nih.govnih.gov The use of a CD detector is particularly advantageous as it can distinguish between enantiomers based on their differential absorption of circularly polarized light, aiding in the determination of their elution order. nih.gov

Another area of development involves the use of specialized chiral stationary phases (CSPs) in HPLC. nih.gov While early methods required derivatization of the isomers to facilitate separation, modern direct methods using CSPs offer a more efficient and less destructive alternative. nih.govannualreviews.org For instance, a Sumichiral OA-4600 chiral column has been shown to efficiently separate all eight isomers of allethrin. nih.gov

Gas chromatography (GC) has also been explored for isomer separation. While achieving complete enantiomeric separation with GC can be difficult, the use of coupled columns with different chiral stationary phases has shown some success in partially resolving allethrin isomers. inchem.org

Despite these advancements, a significant gap remains in the development of rapid, field-deployable analytical probes for the real-time, isomer-specific detection of this compound in environmental samples. Current methods are largely laboratory-based and require sophisticated instrumentation. oregonstate.edu

Interactive Table: Advanced Analytical Techniques for Allethrin Isomer Separation

| Analytical Technique | Principle | Key Findings for Allethrin Isomers | Reference(s) |

| 2D-HPLC with CD Detection | Combines achiral and chiral separation with detection based on differential absorption of circularly polarized light. | Successful separation of all eight stereoisomers of synthetic allethrin. Allows for the determination of the absolute configuration of prevailing stereoisomers in commercial products. | nih.govnih.gov |

| HPLC with Chiral Stationary Phases (CSPs) | Utilizes stationary phases with chiral selectors to achieve enantiomeric separation. | Direct separation of allethrin isomers without derivatization. A Sumichiral OA-4600 column has demonstrated efficient separation of all eight isomers. | nih.gov |

| Gas Chromatography (GC) with Coupled Chiral Columns | Employs multiple columns with different chiral stationary phases to enhance separation. | Partial resolution of the eight allethrin isomers into six peaks has been achieved. | inchem.org |

Advanced Computational Modeling for Predictive Environmental Fate

Predicting the environmental fate of this compound is complicated by the stereoselective nature of its degradation. The persistence and transport of pyrethroid isomers can differ significantly in various environmental compartments. Generally, trans-isomers of pyrethroids tend to degrade faster in the environment than their cis-counterparts. nih.gov This highlights the necessity of isomer-specific models to accurately assess environmental risk.

Advanced computational models are emerging as crucial tools for predicting the environmental behavior of pyrethroids. Physiologically Based Pharmacokinetic (PBPK) models , for instance, are being developed to simulate the absorption, distribution, metabolism, and excretion of these compounds in organisms. nih.gov While often used for toxicological assessment, the principles of PBPK modeling can be adapted to environmental systems to predict the fate of specific isomers like this compound. A key challenge is the lack of specific environmental fate data for individual allethrin stereoisomers, which is necessary to parameterize and validate these models. nih.gov

Recent research has also focused on the structural and vibrational properties of cis- and trans-allethrin isomers using computational methods like Density Functional Theory (DFT). arizona.edu Such studies provide insights into the stability and reactivity of the isomers in different media (e.g., gas phase, aqueous solutions), which can inform and refine environmental fate models. arizona.edu For example, computational studies have shown that the cis form of allethrin is more stable than the trans form in both gas and aqueous phases. arizona.edu

A significant research gap is the development of comprehensive, validated computational models that specifically predict the environmental fate of this compound, accounting for its unique physicochemical properties and stereoselective degradation pathways in soil, water, and air. inchem.org

Interactive Table: Factors Influencing the Environmental Fate of Allethrin Isomers

| Factor | Influence on Environmental Fate | Relevance to this compound | Reference(s) |

| Stereochemistry (cis/trans) | cis-isomers generally exhibit greater environmental persistence than trans-isomers due to slower degradation rates. | As a cis-isomer, this compound is expected to be more persistent in the environment compared to its trans-counterparts. | nih.gov |

| Environmental Medium | Pyrethroids are strongly adsorbed to soil and sediment, which can reduce their bioavailability and degradation rate. Photodegradation can occur on surfaces exposed to sunlight. | The specific adsorption and degradation kinetics of this compound in different soil types and aquatic systems are not well-characterized. | who.intepa.gov |

| Biotic Degradation | Microbial degradation is a key pathway for pyrethroid breakdown, and the process can be enantioselective. | The specific microbial communities and enzymatic pathways responsible for the degradation of this compound are an area for further research. | drugbank.com |

Investigation of Unexplored Biochemical Targets

Voltage-Gated Calcium Channels (VGCCs) have been identified as a potential alternative target for allethrin. Studies have shown that allethrin can modulate the activity of VGCCs, with some research indicating a stimulatory effect and others an inhibitory one. nih.govnih.gov One study on rat pheochromocytoma (PC12) cells found that allethrin differentially modulates VGCC subtypes, stimulating GVIA-insensitive currents while inhibiting NIM-insensitive currents. nih.govnih.gov This differential action may explain some of the conflicting results and suggests a more complex interaction than previously understood. nih.gov Bioallethrin (B1148691), a mixture containing the (1R,trans;1S) isomer, has been shown to block L-, T-, and P/Q-types of VGCCs. drugbank.com

There is also evidence suggesting that pyrethroids may interact with GABA (gamma-aminobutyric acid) receptors . nih.gov Some studies have shown that pyrethroids can interfere with GABA-gated chloride channels, although the mechanism appears to be indirect and may be a consequence of their action on sodium channels. nih.gov

Other potential, less-explored targets for pyrethroids include:

Androgen Receptors: Some pyrethroids have been shown to exhibit antiandrogenic activity, suggesting they can interfere with the endocrine system. nih.govresearchgate.net

Mitochondrial Function: Certain pyrethroids have been found to inhibit mitochondrial complex I, which could disrupt cellular energy production. researchgate.netimrpress.com

Immune System: Studies in rodents have indicated that some pyrethroids can suppress the cellular immune response. inchem.orgresearchgate.net

A major gap in the research is the lack of studies specifically investigating these alternative biochemical targets for the this compound isomer. Understanding how this specific stereoisomer interacts with these non-canonical targets is crucial for a comprehensive assessment of its toxicological profile and potential non-target effects.

Interactive Table: Potential Unexplored Biochemical Targets of Allethrin

| Potential Target | Observed Effects of Allethrin/Pyrethroids | Relevance to this compound | Reference(s) |

| Voltage-Gated Calcium Channels (VGCCs) | Allethrin has been shown to both stimulate and inhibit different subtypes of VGCCs, independent of its effects on sodium channels. | The specific interaction of the this compound isomer with various VGCC subtypes is largely unknown and warrants further investigation. | nih.govnih.govdrugbank.comispub.com |

| GABA Receptors | Pyrethroids may indirectly inhibit GABA-dependent chloride influx, potentially through their action on voltage-dependent sodium channels. | Direct and specific interactions of this compound with GABA receptors have not been thoroughly explored. | nih.govnih.gov |

| Androgen Receptors | Some pyrethroids and their metabolites have demonstrated antiandrogenic activity in vitro. | The potential for this compound to act as an endocrine disruptor via the androgen receptor pathway is an area requiring further study. | nih.govresearchgate.net |

| Mitochondria | Certain pyrethroids can inhibit mitochondrial complex I, affecting cellular respiration. | The specific impact of this compound on mitochondrial function has not been well-documented. | researchgate.netimrpress.com |

| Immune System | Oral exposure to some pyrethroids has been shown to suppress immune responses in animal models. | The immunotoxic potential of this compound is not well-characterized. | inchem.orgresearchgate.netentomoljournal.com |

Q & A

Basic Research Questions

Q. How can researchers determine the absolute configuration of (-)-cis-(R)-allethrin and validate its stereochemical purity in synthesized samples?

- Methodological Answer : Use chiral chromatography (e.g., HPLC with chiral stationary phases) paired with polarimetric detection to resolve enantiomers. Validate configurations via X-ray crystallography or nuclear Overhauser effect (NOE) NMR experiments. For purity, quantify cis/trans isomer ratios using gas chromatography (GC) with flame ionization detection (FID), referencing retention indices from pure standards .

Q. What experimental strategies minimize degradation of this compound during storage or handling in laboratory settings?

- Methodological Answer : Store samples in amber vials under inert gas (argon/nitrogen) at -20°C to prevent photodegradation and oxidation. Conduct accelerated stability studies by exposing aliquots to controlled temperatures (e.g., 25°C, 40°C) and humidity levels, then quantify degradation products via LC-MS. Compare results to Arrhenius model predictions to extrapolate shelf-life .

Q. How can researchers distinguish this compound from other pyrethroids in environmental samples with overlapping chromatographic peaks?

- Methodological Answer : Employ tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) to target unique fragment ions. Validate specificity using spiked matrices (e.g., soil, water) and compare retention times against a library of pyrethroid standards. Use principal component analysis (PCA) to resolve co-eluting compounds .

Advanced Research Questions

Q. What statistical approaches resolve contradictions in reported toxicity data between this compound and its stereoisomers?

- Methodological Answer : Perform meta-analysis of existing toxicity datasets (e.g., LD50 values, neurobehavioral outcomes) using random-effects models to account for inter-study variability. Stratify data by isomer purity (validated via GC-MS) and experimental models (in vitro vs. in vivo). Apply sensitivity analysis to identify confounding variables (e.g., solvent carriers, exposure duration) .

Q. How can computational modeling predict the binding affinity of this compound to insect sodium channels, and validate these predictions experimentally?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) with homology-modeled sodium channel structures. Validate predictions via voltage-clamp electrophysiology on expressed insect sodium channels (e.g., Drosophila para/tipE). Compare inhibition constants (Ki) from in vitro assays to docking scores, adjusting for solvation energy and entropy effects .

Q. What metabolomic techniques identify isomer-specific metabolites of this compound in mammalian systems?

- Methodological Answer : Administer isotopically labeled this compound (e.g., ¹³C or ²H) to in vivo models (e.g., rats). Collect urine/blood samples and analyze via high-resolution mass spectrometry (HRMS) coupled with ion mobility separation (IMS) to resolve stereoisomeric metabolites. Confirm structures using synthetic standards and fragmentation libraries .

Data Interpretation & Replication Challenges

Q. How to address discrepancies in reported environmental half-lives of this compound across soil types?

- Methodological Answer : Standardize test conditions using OECD Guideline 307 (aerobic degradation in soils). Characterize soil properties (pH, organic carbon content, microbial biomass) and correlate degradation rates via multivariate regression. Replicate experiments with blinded samples to control for lab-specific biases .

Q. What protocols ensure reproducibility in synthesizing this compound with >98% enantiomeric excess (ee)?

- Methodological Answer : Optimize asymmetric synthesis using Sharpless epoxidation or enzymatic resolution. Monitor reaction progress via chiral GC and quench at kinetic control points. Publish detailed synthetic procedures, including solvent grades, catalyst lots, and purification steps (e.g., recrystallization solvents, column chromatography gradients) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.